molecular formula C11H9ClN2O2 B5755977 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole

1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole

Cat. No. B5755977
M. Wt: 236.65 g/mol
InChI Key: HCLFVKYWLMKNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole, also known as Cmpd-1, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole is not fully understood, but it has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while GSK-3β is a kinase that regulates various cellular processes, including cell proliferation and apoptosis. Inhibition of these enzymes by 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to result in the induction of apoptosis and cell cycle arrest, as well as the modulation of various signaling pathways.
Biochemical and Physiological Effects
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways. In cancer cells, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclins. Furthermore, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit the activity of various enzymes, and its potential applications in various fields. However, there are also some limitations to its use, including its relatively high cost and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential side effects. In addition, further studies are needed to explore its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Finally, the development of analogs and derivatives of 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole may lead to the discovery of more potent and selective compounds with improved efficacy and safety profiles.

Synthesis Methods

1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole can be synthesized using various methods, including the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 5-chloro-2-methoxybenzoyl chloride with hydrazine hydrate, followed by cyclization with sodium acetate. Both methods have been reported to yield 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole in good yields and purity.

Scientific Research Applications

1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to reduce the production of pro-inflammatory cytokines and improve immune response.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-10-4-3-8(12)7-9(10)11(15)14-6-2-5-13-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLFVKYWLMKNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-2-methoxyphenyl)(1H-pyrazol-1-yl)methanone

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